molecular formula C20H8O6 B8214355 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

Cat. No.: B8214355
M. Wt: 344.3 g/mol
InChI Key: UUBBBRDCXAHKBF-UHFFFAOYSA-N
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Description

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone is a complex organic compound known for its unique structure and properties It is a derivative of benzenoanthracene, characterized by the presence of six ketone groups at specific positions on the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone typically involves the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with specific reagents under controlled conditions. One common method includes the bromination of 9,10-dihydro-9,10-[1,2]benzenoanthracene using a brominating agent in an appropriate solvent, followed by purification through distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yield and efficiency. The process would typically include steps such as reaction optimization, solvent recovery, and waste management to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents for bromination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination results in the formation of hexabromo derivatives, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone has several scientific research applications:

    Chemistry: It is used in organic synthesis as a precursor for more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can affect biological systems and processes, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone is unique due to its specific arrangement of ketone groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,6,9,13,15,19-hexaene-4,5,11,12,17,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBBBRDCXAHKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3C4=CC(=O)C(=O)C=C4C(C2=CC(=O)C1=O)C5=CC(=O)C(=O)C=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 2
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 3
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 4
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 5
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 6
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

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